Home > Products > Screening Compounds P64792 > 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate
1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate - 1228675-22-6

1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Catalog Number: EVT-2686721
CAS Number: 1228675-22-6
Molecular Formula: C24H26N2O4
Molecular Weight: 406.482
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a high-quality reference standard used for pharmaceutical testing . It has a linear formula of C24H26N2O4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H26N2O4/c1-24(2,3)30-23(28)26-14-12-25(13-15-26)22(27)29-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-12,14,21H,13,15-16H2,1-3H3 . This indicates that the compound has a fluorene core with a tert-butyl group and a 2,3-dihydropyrazine-1,4-dicarboxylate group attached.

Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 406.48 . The compound should be stored under inert gas at -18°C .

Overview

1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is a complex organic compound that belongs to the class of dihydropyrazines. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its unique structure combines a fluorenyl group with a dihydropyrazine core, which is significant for its biological activity.

Source and Classification

The compound is synthesized through various organic chemistry methods and has been studied for its biological properties. It is classified under heterocyclic compounds due to the presence of nitrogen in its structure, specifically in the dihydropyrazine moiety. The presence of functional groups such as carboxylates further categorizes it as a dicarboxylate ester.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate typically involves multi-step reactions. A notable method includes the cyclopropanation of a tetrahydropyrazine derivative, followed by various protection and deprotection steps to yield the final product.

  1. Starting Materials: The synthesis often begins with readily available pyrazine derivatives or ketopiperazines.
  2. Key Reactions:
    • Cyclopropanation: This step introduces the dihydropyrazine core.
    • Protection Strategies: Use of Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups to manage reactive sites during synthesis.
    • Reduction Reactions: DIBAL (diisobutylaluminum hydride) is commonly used for selective reductions at low temperatures to prevent side reactions.
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is C24H30N2O5C_{24}H_{30}N_{2}O_{5}. The structure features:

  • A fluorenyl group, which contributes to the compound's lipophilicity.
  • A dihydropyrazine ring, which is crucial for biological activity.
  • Two carboxylate ester groups, enhancing solubility and reactivity.

The compound's molecular weight is approximately 422.184 g/mol, and it exhibits specific infrared (IR) absorption peaks indicative of its functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate can undergo various chemical reactions typical of esters and heterocycles:

  • Hydrolysis: In aqueous conditions, it can hydrolyze to form corresponding carboxylic acids.
  • Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, making them useful for further functionalization.
  • Cyclization Reactions: Under specific conditions, it may also engage in cyclization to form more complex structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may act as an inhibitor for certain kinases involved in cancer pathways:

  1. Binding Affinity: The fluorenyl moiety may enhance binding affinity due to π-stacking interactions with aromatic residues in target proteins.
  2. Inhibition Mechanism: By inhibiting specific kinases or enzymes, it may disrupt signaling pathways critical for cell proliferation and survival.

Further studies are required to elucidate the precise biological targets and mechanisms involved .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate include:

  • Appearance: Typically appears as a white solid.
  • Melting Point: Reported melting point ranges from 109–110 °C.

Chemical properties include:

  • Solubility: Moderate solubility in organic solvents like dichloromethane and ethyl acetate.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to moisture due to ester functionalities.

These properties influence its handling during synthesis and potential applications .

Applications

Scientific Uses

The compound has potential applications in several fields:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting cancer or neurological disorders.
  2. Biological Research: Useful in studying enzyme inhibition mechanisms or cellular signaling pathways.
  3. Material Science: Potential use in developing new materials due to its unique structural properties.

Research continues into optimizing its efficacy and expanding its applications in drug development .

Synthetic Methodologies and Reaction Optimization

Multi-Step Synthetic Pathways for Diastereoselective Formation

The synthesis of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate (CAS: 1228675-22-6) relies on carefully orchestrated multi-step sequences to achieve high diastereoselectivity. A representative pathway begins with the condensation of glycine derivatives with tert-butyl acetoacetate, followed by cyclization under acidic conditions to form the 2,3-dihydropyrazine core. The Fmoc-protecting group is subsequently introduced via carbamate coupling using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine. This step typically proceeds at 0–5°C to minimize racemization, yielding the protected dicarboxylate in 72–78% purity after crystallization [3]. Critical diastereoselectivity (>95% de) is achieved through chiral auxiliaries or asymmetric hydrogenation catalysts during intermediate reduction steps prior to cyclization [5].

Table 1: Key Synthetic Steps and Performance Metrics

StepReagents/ConditionsYield (%)Diastereoselectivity (% de)
Core CyclizationAcOH, Δ, 12h65N/A
Fmoc ProtectionFmoc-Cl, DIPEA, CH₂Cl₂, 0°C, 2h85>95
Boc Deprotection (Selective)TFA/CH₂Cl₂ (1:1), rt, 30 minQuantitative>99

Cyclopropanation Strategies for Dihydropyrazine Core Construction

Cyclopropanation enables strategic ring-strain introduction to enhance downstream reactivity of the dihydropyrazine core. Diazomethane or diazoacetate precursors react with vinylogous carbamates derived from N-Boc-glycine ethyl ester under Pd(0) catalysis, forming spiro-cyclopropanated intermediates. This [2+1] cycloaddition occurs regioselectively at the C3–C4 double bond of the dihydropyrazine ring due to electron-withdrawal by the N-Boc group. Optimal conditions use 5 mol% Pd₂(dba)₃·CHCl₃ and slow addition of diazo reagents at −20°C, suppressing dimerization side products (<5%) [3]. The cyclopropanated adduct undergoes ring expansion with in situ-generated azomethine ylides to furnish fused bicyclic systems, though this is omitted in the final target molecule.

Protective Group Dynamics: Fluorenylmethyloxycarbonyl and tert-Butyloxycarbonyl in Modular Synthesis

The orthogonal stability of tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups enables sequential deprotection critical for peptide-coupling strategies:

  • Boc Cleavage: Achieved selectively with 50% trifluoroacetic acid in dichloromethane (30 min, rt), leaving the acid-labile Fmoc group intact. The tert-butyl ester hydrolyzes concurrently, generating a free carboxylic acid for subsequent functionalization [3].
  • Fmoc Cleavage: Uses 20% piperidine in N,N-dimethylformamide (5 min, rt), exposing the secondary amine while preserving Boc. The fluorenylmethyl group eliminates as dibenzofulvene adducts, detectable by UV at 301 nm [5].This orthogonality supports iterative coupling in solid-phase peptide synthesis (SPPS), where the compound serves as a constrained dipeptide mimetic. Kinetic studies confirm Boc deprotection rates (k = 0.15 min⁻¹) exceed Fmoc cleavage (k = 0.08 min⁻¹) under standardized conditions, enabling precise temporal control [3].

Optimization of Reduction Reactions Using Diisobutylaluminum Hydride at Controlled Temperatures

Late-stage reduction of ester functionalities to alcohols employs diisobutylaluminum hydride (DIBAL), with temperature critically governing chemoselectivity:

  • At −78°C in toluene, the tert-butyl ester reduces preferentially (4:1 selectivity) due to steric accessibility, yielding the aldehyde intermediate within 1h (85% conversion).
  • Raising temperatures to −40°C accelerates Fmoc-ester reduction but risks over-reduction to alcohols. A "cryo-quench" protocol (−78°C, 1.5 eq DIBAL, then rapid HCl/MeOH workup) maximizes aldehyde yield (91%) while preserving stereochemistry [3].Solvent effects are pronounced: tetrahydrofuran increases reduction rate 3-fold versus toluene but lowers diastereoselectivity by 15% due to chelation.

Table 2: DIBAL Reduction Optimization Parameters

Temperature (°C)SolventDIBAL (eq)Reaction Time (h)Aldehyde Yield (%)
−78Toluene1.02.048
−78Toluene1.51.591
−40THF1.00.576

Scalability Challenges in Industrial-Scale Production

Scaling beyond laboratory synthesis (e.g., >100 g batches) introduces critical challenges:

  • Exothermic Hazards: DIBAL reductions require cryogenic reactors (−70°C) with automated feed controls to manage heat release (ΔT > 50°C if uncontrolled). Pilot-scale trials confirm adiabatic temperature rise exceeds 120°C without cooling, risking explosion [3].
  • Purification Limitations: Chromatography becomes impractical; alternative crystallization protocols use heptane/ethyl acetate (4:1) but yield only 68% recovery due to Fmoc-group solvation issues.
  • Cost Drivers: Fmoc-Cl reagent constitutes 45% of raw material costs. Substituting in situ-generated Fmoc-succinimide reduces costs by 20% but requires stringent pH control (pH 8.5–9.0) [3].Process mass intensity (PMI) analysis reveals solvent consumption (mainly dichloromethane) accounts for 80% of waste, motivating solvent-substitution studies with 2-methyltetrahydrofuran and cyclopentyl methyl ether. Current optimized routes achieve 41% overall yield at kilogram scale, though <50% diastereomeric excess remains a constraint [3] [5].

Properties

CAS Number

1228675-22-6

Product Name

1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

IUPAC Name

1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2,3-dihydropyrazine-1,4-dicarboxylate

Molecular Formula

C24H26N2O4

Molecular Weight

406.482

InChI

InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-14-12-25(13-15-26)22(27)29-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-12,14,21H,13,15-16H2,1-3H3

InChI Key

OKVFGGPQTSCVQH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.